molecular formula C11H12N2O B6497694 N-cyclobutyl-1,3-benzoxazol-2-amine CAS No. 1251222-66-8

N-cyclobutyl-1,3-benzoxazol-2-amine

Cat. No.: B6497694
CAS No.: 1251222-66-8
M. Wt: 188.23 g/mol
InChI Key: AGHKQXTXBDIBTH-UHFFFAOYSA-N
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Description

N-Cyclobutyl-1,3-benzoxazol-2-amine is a benzoxazole derivative characterized by a cyclobutyl substituent on the nitrogen atom of the benzoxazole core. Benzoxazole derivatives are valued in medicinal chemistry for their structural rigidity, which enhances binding affinity to biological targets, and their versatility in accommodating diverse substituents to modulate pharmacological properties .

Properties

IUPAC Name

N-cyclobutyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-7-10-9(6-1)13-11(14-10)12-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHKQXTXBDIBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol with a suitable cyclobutyl-containing precursor. One common method is the reaction of 2-aminophenol with cyclobutanone in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane under reflux conditions . This reaction yields this compound with moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-cyclobutyl-1,3-benzoxazol-2-one.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: N-cyclobutyl-1,3-benzoxazol-2-one.

    Reduction: this compound derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

N-cyclobutyl-1,3-benzoxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclobutyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazol-2-amine derivatives exhibit significant variations in biological activity, synthetic accessibility, and physicochemical properties depending on their substituents. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Antibacterial Activity

  • N-[(2Z)-4-Methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine (Compound 4) Synthesis: Yielded 84% under solvent-free conditions, with a melting point of 255°C . Activity: Exhibited the highest antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with inhibition zones exceeding those of other derivatives (e.g., chloro- or phenyl-substituted analogs) .
  • N-[(2Z)-4-Chloro-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine (Compound 3)

    • Synthesis : 75% yield, mp 235°C .
    • Activity : Moderate antibacterial effects, likely due to reduced electron density from the chloro group, which may hinder target binding .
  • N-Phenyl-1,3-benzoxazol-2-amine Derivatives (Compounds 15–26)

    • Synthesis : Achieved 70–80% yields via I₂-mediated oxidative cyclodesulfurization, a cost-effective and eco-friendly method .
    • Activity : Demonstrated broad-spectrum antimicrobial activity, with potency influenced by para-substituents on the phenyl ring (e.g., electron-withdrawing groups enhanced DNA gyrase inhibition) .

Cytochrome P-450 Inhibition

  • 5-Chloro-1,3-benzoxazol-2-amine Activity: Inhibited retinoic acid (RA) metabolism by >50% at 100 μM, comparable to standard inhibitors like ketoconazole (87.5% inhibition) . Mechanism: The chloro group may coordinate with heme iron in P450 enzymes, disrupting catalytic activity.

Physicochemical Properties

Compound Substituent Melting Point (°C) Yield (%) Key Biological Activity
Compound 4 Methyl 255 84 Broad-spectrum antibacterial
Compound 3 Chloro 235 75 Moderate antibacterial
5-Chloro-1,3-benzoxazol-2-amine Chloro N/A N/A P450 inhibition (>50%)
N-Phenyl derivatives Varied phenyl N/A 70–80 DNA gyrase inhibition (antimicrobial)

Key Trends and Limitations

  • Electron-Donating Groups: Methyl and amino substituents generally enhance antibacterial activity by improving solubility and target interaction .
  • Halogen Substituents : Chloro groups are associated with P450 inhibition but may reduce antibacterial efficacy due to steric or electronic effects .

Biological Activity

N-cyclobutyl-1,3-benzoxazol-2-amine is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural framework of benzoxazoles allows them to interact with various biological targets effectively. This compound specifically has been investigated for its potential in treating several conditions due to its unique chemical structure.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound acts as an inhibitor of cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins. This action is significant for its anti-inflammatory properties.
  • Antimicrobial Activity : Studies have shown that this compound exhibits potent antibacterial activity against both gram-positive and gram-negative bacteria, as well as some fungi. It demonstrates particularly strong activity against Escherichia coli and Staphylococcus aureus at low concentrations .

Biological Activity Summary

The following table summarizes the biological activities and effects of this compound:

Activity Type Effect Reference
AntimicrobialEffective against E. coli, S. aureus, and fungi like Candida albicans
Anti-inflammatoryInhibits COX-2, reducing inflammation
AnticancerPotential to inhibit cancer cell proliferation through enzyme inhibition
CytotoxicityExhibits low cytotoxic effects on cancer cell lines (Panc-1 and H460)

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzoxazole derivatives, including this compound. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) demonstrating effectiveness at concentrations as low as 25 μg/mL against E. coli and moderate antifungal activity against Aspergillus species .
  • Anti-inflammatory Properties : Research has shown that this compound effectively reduces inflammation in vitro by inhibiting pathways associated with COX enzymes. The inhibition of NF-kB activation further supports its role in modulating inflammatory responses.
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects on human cancer cell lines. The compound demonstrated minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

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